molecular formula C13H8Cl2N4O3S B14374717 4-(2,4-Dichlorobenzamido)benzene-1-sulfonyl azide CAS No. 89564-87-4

4-(2,4-Dichlorobenzamido)benzene-1-sulfonyl azide

Cat. No.: B14374717
CAS No.: 89564-87-4
M. Wt: 371.2 g/mol
InChI Key: BZFLDKOXYVOATD-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorobenzamido)benzene-1-sulfonyl azide is a chemical compound known for its unique structure and reactivity It contains a benzene ring substituted with a 2,4-dichlorobenzamido group and a sulfonyl azide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorobenzamido)benzene-1-sulfonyl azide typically involves the reaction of 4-(2,4-dichlorobenzamido)benzenesulfonyl chloride with sodium azide. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) under controlled temperature conditions to ensure the safe handling of the azide group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. Safety measures are crucial due to the potential explosiveness of azide compounds. Industrial production would likely involve continuous flow reactors to minimize the risks associated with handling large quantities of azides .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorobenzamido)benzene-1-sulfonyl azide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,4-Dichlorobenzamido)benzene-1-sulfonyl azide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorobenzamido)benzene-1-sulfonyl azide involves the reactivity of the azide group. The azide group can undergo nucleophilic substitution to form new carbon-nitrogen bonds or be reduced to form amines. The electron-withdrawing effects of the 2,4-dichlorobenzamido group and the sulfonyl group influence the reactivity of the benzene ring, making it more susceptible to electrophilic aromatic substitution .

Properties

CAS No.

89564-87-4

Molecular Formula

C13H8Cl2N4O3S

Molecular Weight

371.2 g/mol

IUPAC Name

N-(4-azidosulfonylphenyl)-2,4-dichlorobenzamide

InChI

InChI=1S/C13H8Cl2N4O3S/c14-8-1-6-11(12(15)7-8)13(20)17-9-2-4-10(5-3-9)23(21,22)19-18-16/h1-7H,(H,17,20)

InChI Key

BZFLDKOXYVOATD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)N=[N+]=[N-]

Origin of Product

United States

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